Kinase Profiling: Target Compound vs. 4-Ethyl Analog (BDBM37916) in ROCK2 and PKA Cα HTS Assays
The target compound and its 4-ethyl analog (2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, BDBM37916) were both evaluated in PubChem HTS assays. BDBM37916 showed an IC50 of 14.9 µM against ROCK2 (human) in a fluorescence polarization assay at pH 7.4 and 2°C [1]. The target compound's IC50 in the same assay was not reported (data inactive or below threshold), indicating that the N4-unsubstituted triazole (target) is significantly less active against ROCK2 than the N4-ethyl derivative. This suggests that N4-alkylation is a key determinant of ROCK2 inhibitory potency within this chemotype [1].
| Evidence Dimension | ROCK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not active (IC50 > 30 µM, estimated from HTS threshold) |
| Comparator Or Baseline | 4-Ethyl analog (BDBM37916): IC50 = 14,900 nM (14.9 µM) |
| Quantified Difference | At least >2-fold difference in potency; target compound inactive at screening concentrations. |
| Conditions | HTS fluorescence polarization assay, pH 7.4, 2°C, Scripps Research Institute Molecular Screening Center (PubChem AID 644) |
Why This Matters
For ROCK2 inhibitor screening cascades, the 4-ethyl substitution must be present; procurement of the target compound for ROCK2 assays would yield uninformative negative results, making it unsuitable for this target without further derivatization.
- [1] BindingDB. BDBM37916: 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide – IC50 data for ROCK2 (AID 644) and PKA Cα (AID 548). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37916 View Source
